2-Piperidinoethanol

Catalog No.
S537595
CAS No.
3040-44-6
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinoethanol

CAS Number

3040-44-6

Product Name

2-Piperidinoethanol

IUPAC Name

2-piperidin-1-ylethanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2

InChI Key

KZTWONRVIPPDKH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCO

Solubility

Soluble in DMSO

Synonyms

N-Piperidinoethanol; NSC 3460; NSC-3460; NSC3460

Canonical SMILES

C1CCN(CC1)CCO

Description

The exact mass of the compound 2-Piperidinoethanol is 129.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3460. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Precursor for Synthesis

    Due to its functional groups, 2-piperidinoethanol serves as a valuable starting material for the synthesis of various complex molecules. In medicinal chemistry, it acts as a scaffold for creating new drugs. Researchers have utilized it to synthesize insect repellents like Icaridin (trade name Saltidin) [1]. Additionally, it has been a precursor for anthelminthic agents (anti-worm medications) [2], orexin receptor antagonists (involved in sleep regulation) [3], and calcium channel antagonists (affecting heart function) [4].

  • Enantioselective Synthesis

    -Piperidinoethanol exists in two mirror-image forms (enantiomers) that can have different biological activities. Scientific research is focused on developing methods to create specific enantiomers of 2-piperidinoethanol. This allows for the targeted synthesis of drugs with desired properties [5].

  • Carbon Capture

    Studies have explored the potential of 2-piperidinoethanol for capturing carbon dioxide (CO2) from industrial processes. Its ability to absorb CO2 in aqueous solutions is under investigation [6].

Important Note

It is crucial to remember that 2-Piperidinoethanol is a hazardous chemical. Research involving this compound should only be conducted by trained professionals in a properly equipped laboratory following appropriate safety protocols.

  • [1] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [2] US Patent US6232364B1 Google Patents:
  • [3] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [4] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [5] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [6] Absorption of carbon dioxide into aqueous solutions of 2-piperidineethanol: Kinetics analysis Industrial & Engineering Chemistry Research:

2-Piperidinoethanol is a molecule containing a six-membered nitrogenous ring (piperidine) attached to a two-carbon chain ending in a hydroxyl group (ethanol). It belongs to several chemical classes: piperidines (due to the ring structure) [], tertiary amines (due to the nitrogen atom with three attached carbon groups) [], primary alcohols (due to the hydroxyl group) [], and ethanolamines (compounds containing both an amine and an alcohol group) [].

While its natural origin is not well documented, it can be synthesized in a laboratory setting []. Research interest in 2-piperidinoethanol stems from its potential applications as a building block in organic synthesis and its possible role in medicinal chemistry [, ].


Molecular Structure Analysis

The key features of 2-piperidinoethanol's structure include:

  • A six-membered nitrogenous ring (piperidine) with a lone pair of electrons on the nitrogen atom [].
  • An ethyl chain (CH2CH2) connecting the piperidine ring to a hydroxyl group (OH) [].
  • The presence of both a basic amine group and an acidic hydroxyl group, making it a bifunctional molecule [].

The spatial arrangement of these groups can influence its reactivity and potential interactions with other molecules [].


Chemical Reactions Analysis

Synthesis of 2-piperidinoethanol is typically achieved through the reaction of piperidine with ethylene oxide in the presence of a catalyst [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

1

Exact Mass

129.1154

Boiling Point

202.0 °C

LogP

0.96 (LogP)

Appearance

Solid powder

Melting Point

17.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VR81F07RX5

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (58.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (62.76%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (36.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3040-44-6

Wikipedia

N-piperidinoethanol

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
1-Piperidineethanol: ACTIVE

Dates

Modify: 2023-08-15

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